molecular formula C11H12ClNO B4611278 N-allyl-2-chloro-4-methylbenzamide

N-allyl-2-chloro-4-methylbenzamide

Cat. No.: B4611278
M. Wt: 209.67 g/mol
InChI Key: IRCJIYSEDRCBFP-UHFFFAOYSA-N
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Description

N-allyl-2-chloro-4-methylbenzamide is a benzamide derivative featuring a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 4, and an allyl group (-CH₂CHCH₂) attached to the amide nitrogen. Its molecular formula is C₁₁H₁₂ClNO, with a molar mass of 217.67 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, influencing its electronic properties and reactivity.

Properties

IUPAC Name

2-chloro-4-methyl-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-3-6-13-11(14)9-5-4-8(2)7-10(9)12/h3-5,7H,1,6H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCJIYSEDRCBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
N-allyl-2-chloro-4-methylbenzamide C₁₁H₁₂ClNO 217.67 2-Cl, 4-CH₃, N-allyl Potential synthetic intermediate; unstudied biological activity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₃ClNO₂ 282.72 2-OCH₃, 4-CH₃, N-(4-Cl-C₆H₄) Fluorescence properties studied; used in spectrofluorometric analyses
N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide C₁₄H₉ClN₂OS 288.75 4-Cl, N-benzothiazolyl Heterocyclic amide; potential enzyme inhibition due to benzothiazole moiety
2-amino-3-chlorobenzoic acid C₇H₆ClNO₂ 187.58 2-NH₂, 3-Cl Substrate analogue; used in enzymatic studies

Electronic and Steric Effects

  • This difference may alter reactivity in substitution or coupling reactions.

Physicochemical Properties

  • Solubility: The allyl group may enhance solubility in nonpolar solvents compared to aryl-substituted analogues (e.g., ). However, the chloro group reduces polarity relative to methoxy or amino derivatives (e.g., 2-amino-3-chlorobenzoic acid ).
  • Stability : The allyl group’s susceptibility to oxidation or rearrangement contrasts with the stability of aryl or heterocyclic amides (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-chloro-4-methylbenzamide
Reactant of Route 2
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N-allyl-2-chloro-4-methylbenzamide

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